molecular formula C9H7ClN2O2S B2496795 Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate CAS No. 1202075-71-5

Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate

Cat. No.: B2496795
CAS No.: 1202075-71-5
M. Wt: 242.68
InChI Key: WTPAWQQJCMEFFG-UHFFFAOYSA-N
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Description

Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C9H7ClN2O2S.

Preparation Methods

The synthesis of Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate typically involves the reaction of 5-chlorothiazole-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:

These compounds share the thiazolo[5,4-b]pyridine core but differ in their substituents, which can significantly affect their chemical properties and applications

Biological Activity

Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1202075-71-5
  • Molecular Formula : C9H7ClN2O2S
  • Molecular Weight : 242.68 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of thiazole and pyridine derivatives under specific conditions to introduce the carboxylate group. The detailed synthetic pathways and conditions can be found in various chemical literature sources .

Anticancer Activity

Recent studies have highlighted the compound's potential as a c-KIT inhibitor, which is crucial for treating certain cancers, particularly those involving mutations in the c-KIT gene. A structure-activity relationship (SAR) study indicated that derivatives of thiazolo[5,4-b]pyridine exhibit significant anti-proliferative activities against cancer cell lines harboring c-KIT mutations. For instance, one derivative showed an IC50 value of 4.77 μM against the c-KIT V560G/D816V double mutant, demonstrating superior activity compared to imatinib .

CompoundIC50 (μM)Activity Description
6r4.77Inhibitor of c-KIT V560G/D816V
Imatinib-Reference compound

Anti-Infective Properties

This compound has also been studied for its activity against Cryptosporidium parvum, a parasite responsible for severe gastrointestinal infections. The compound was found to exhibit modest potency with an EC50 value of approximately 2.1 μM in vitro . Its mechanism involves disrupting the parasite's metabolic pathways, although further optimization is required to enhance efficacy.

Structure-Activity Relationships (SAR)

The SAR studies conducted on thiazolo[5,4-b]pyridine derivatives reveal that modifications at specific positions significantly influence biological activity. For example:

  • Position 5 : Chlorine substitution enhances potency against c-KIT.
  • Position 6 : Functionalization at this site has been linked to increased enzymatic inhibition.

These insights are critical for the rational design of more potent analogs targeting specific biological pathways .

Case Studies

  • c-KIT Mutations : A study involving various thiazolo[5,4-b]pyridine derivatives demonstrated that modifications could lead to compounds with enhanced selectivity and potency against resistant c-KIT mutations .
  • Cryptosporidium Infections : In vivo models showed that while this compound exhibited some efficacy against C. parvum, further structural optimization is necessary to improve its therapeutic index .

Properties

IUPAC Name

ethyl 5-chloro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)8-11-5-3-4-6(10)12-7(5)15-8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPAWQQJCMEFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)N=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-(2,6-dichloropyridin-3-ylamino)-2-thioxoacetate (49.11 g, 175.9 mmol) and cesium carbonate (57.32 g, 175.9 mmol) in THF (350 mL) was heated at 50° C. for 6 h. The reaction suspension was then diluted with water (700 mL) and THF was removed in vacuo at 23° C. The resulting suspension was cooled to 0° C., and the precipitated solid was collected via vacuum filtration, washed with water, and dried in vacuo to provide ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate as a yellow-orange solid. MS (ESI) m/z: Calculated: 242.0; Observed: 243.0 (M++1).
Name
ethyl 2-(2,6-dichloropyridin-3-ylamino)-2-thioxoacetate
Quantity
49.11 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
57.32 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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